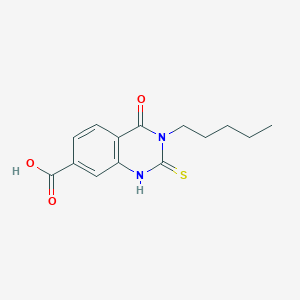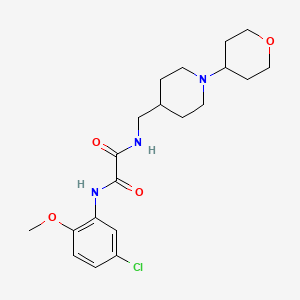
2-(4-Biphenyl)-4,5-diphenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Biphenyl)-4,5-diphenylthiazole, also known as BPT or PBD, is a fluorescent organic compound that is widely used in scientific research. It is a thiazole-based molecule that exhibits strong blue fluorescence, making it an ideal probe for various biological and biochemical applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Biphenyl)-4,5-diphenylthiazole involves the formation of an excited state through absorption of light energy. The excited state is highly reactive and can interact with nearby molecules, resulting in fluorescence emission. The fluorescence emission is highly sensitive to the local environment, such as pH, polarity, and viscosity, making 2-(4-Biphenyl)-4,5-diphenylthiazole an ideal probe for studying biological systems.
Biochemical and Physiological Effects:
2-(4-Biphenyl)-4,5-diphenylthiazole has been shown to have minimal biochemical and physiological effects, making it a safe and reliable probe for scientific research. It does not interfere with the normal functioning of biological systems and can be easily removed from the system through simple purification methods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 2-(4-Biphenyl)-4,5-diphenylthiazole is its strong fluorescence properties, which make it an ideal probe for detecting and imaging biological molecules. Its low toxicity and minimal biochemical and physiological effects make it a safe and reliable probe for scientific research. However, 2-(4-Biphenyl)-4,5-diphenylthiazole has some limitations, such as its limited solubility in water, which can affect its performance in some biological systems. It also has a tendency to aggregate at high concentrations, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of 2-(4-Biphenyl)-4,5-diphenylthiazole in scientific research. One potential application is in the development of biosensors for detecting specific biological molecules, such as disease markers or environmental pollutants. 2-(4-Biphenyl)-4,5-diphenylthiazole can also be used in the development of new imaging techniques for studying biological systems, such as super-resolution microscopy. Additionally, 2-(4-Biphenyl)-4,5-diphenylthiazole can be modified to improve its solubility and fluorescence properties, expanding its potential applications in scientific research.
Conclusion:
In conclusion, 2-(4-Biphenyl)-4,5-diphenylthiazole, or 2-(4-Biphenyl)-4,5-diphenylthiazole, is a fluorescent organic compound that has a wide range of scientific research applications. Its strong fluorescence properties, low toxicity, and minimal biochemical and physiological effects make it an ideal probe for detecting and imaging biological molecules. While it has some limitations, there are several future directions for the use of 2-(4-Biphenyl)-4,5-diphenylthiazole in scientific research, including the development of biosensors and new imaging techniques.
Métodos De Síntesis
The synthesis of 2-(4-Biphenyl)-4,5-diphenylthiazole involves the condensation of 4-biphenylcarboxaldehyde with 4,5-diphenyl-2-thiazolylamine in the presence of a base catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently cyclized to form the thiazole ring. The final product is obtained by purification through column chromatography. The yield of the synthesis is generally high, and the purity of the product can be easily verified through spectroscopic analysis.
Aplicaciones Científicas De Investigación
2-(4-Biphenyl)-4,5-diphenylthiazole has a wide range of scientific research applications, primarily due to its strong fluorescence properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, nucleic acids, and lipids. 2-(4-Biphenyl)-4,5-diphenylthiazole can also be used as a fluorescent label for imaging cells and tissues, as well as for monitoring biochemical reactions in real-time.
Propiedades
IUPAC Name |
4,5-diphenyl-2-(4-phenylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NS/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-28-25(22-12-6-2-7-13-22)26(29-27)23-14-8-3-9-15-23/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDDQXVOZIWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Biphenyl)-4,5-diphenylthiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2817968.png)



![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2817977.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)
![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)

![N-[4-[3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B2817989.png)